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Compound of Interest

Compound Name: 2-(3-Aminophenoxy)benzamide

CAS No.: 93140-75-1

Cat. No.: B1456002

Get Quote

Introduction: The "Swiss Army Knife" That Cuts You
Welcome to the technical support hub for 2-Aminoethoxydiphenyl borate (2-APB). If you are

here, you likely observed inconsistent data in your calcium imaging or electrophysiology

assays.

The Core Problem: 2-APB was originally marketed as a membrane-permeable IP3 Receptor

(IP3R) inhibitor. However, in modern pharmacology, it is classified as a "dirty" compound. It

acts as a concentration-dependent modulator that can inhibit store-operated calcium entry

(SOCE), activate thermosensitive TRP channels, inhibit SERCA pumps, and block gap

junctions—often simultaneously.

This guide provides the forensic tools to deconstruct your assay artifacts and distinguish

genuine target engagement from off-target noise.

Module 1: The Calcium "Mode-Switching" Artifact
(Orai1 vs. Orai3)
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Symptom: You added 50 µM 2-APB to block SOCE, but instead of inhibition, you observed a

massive, sustained secondary calcium influx.

The Mechanism
2-APB does not simply inhibit SOCE (Store-Operated Calcium Entry). It functions as a bimodal

switch depending on the Orai isoform expressed in your cell line:

Orai1 (Standard SOCE): 2-APB inhibits Orai1-STIM1 coupling at low concentrations (<10-20

µM).

Orai3 (The Off-Target): At higher concentrations (>30-50 µM), 2-APB directly activates the

Orai3 channel pore, independent of STIM1 or store depletion.[1] If your cells express Orai3

(common in breast cancer lines like MCF-7), 2-APB becomes an agonist, not an antagonist.

Diagnostic Workflow
Use this logic flow to determine if Orai3 is contaminating your inhibition data.

User Observation:
Unexpected Ca2+ Rise after 2-APB

Check Concentration

< 20 µM > 30 µM

Mechanism: SERCA Block
(Ca2+ leaks from ER)

Possible SERCA Inhibition

Mechanism: Direct Pore Opening
(Orai3 or Orai1/3 Heteromers)

Likely Orai3 Activation
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Click to download full resolution via product page

Figure 1: Decision matrix for analyzing unexpected calcium increases post-2-APB addition.

Validation Protocol: The "Isoform Isolation" Test
To confirm Orai3 interference, perform this split-condition assay:

Control Arm: Treat cells with Synta66 (a specific Orai1 blocker) prior to store depletion.

Experimental Arm: Treat cells with 50 µM 2-APB.

Readout:

If Synta66 blocks entry but 2-APB stimulates entry, your signal is Orai3-mediated.

Crucial Step: Add Gadolinium (Gd³⁺, 1 µM) at the peak of the 2-APB response. Gd³⁺

blocks all Orai isoforms. If the signal is quenched immediately, it confirms the influx is

channel-mediated (Orai3) and not a dye artifact.

Module 2: The "False Positive" Agonist (TRP
Channels)
Symptom: You are screening for TRP channel blockers, but 2-APB seems to activate your cells

even without heat or capsaicin.

The Mechanism
2-APB is a potent activator of TRPV1, TRPV2, and TRPV3.[2][3]

TRPV3: 2-APB is one of the most potent known agonists (EC50 ~30 µM). It sensitizes the

channel to heat, meaning even room temperature buffer can trigger opening in the presence

of 2-APB.

TRPM7: 2-APB inhibits TRPM7, but this inhibition often coincides with intracellular

acidification (pH drop).

Quantitative Summary: The Concentration Paradox
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Refer to this table to define your "Safe Window" for specific targets.

Target Effect
Concentration /
IC50 / EC50

Note

IP3 Receptor Inhibition IC50: ~42 µM
Incomplete inhibition

in many cell types.

Orai1 (SOCE) Inhibition IC50: ~1-5 µM
Best used at 10-20

µM for specificity.

Orai3 Activation EC50: ~30-50 µM

Opens pore directly

(STIM-independent).

[1]

TRPV1 Activation High conc. (>100 µM) Weak partial agonist.

TRPV3 Activation EC50: ~28 µM Major off-target risk.

Connexin 50 Inhibition IC50: ~3.7 µM
Blocks gap junctions

very potently.

SERCA Pump Inhibition IC50: ~300 µM
Causes ER calcium

dump at high loads.

Module 3: Intracellular pH & Dye Interference
Symptom: Baseline fluorescence (Fura-2 ratio) shifts immediately upon adding 2-APB, even in

calcium-free buffer.

The Mechanism
2-APB can induce intracellular acidification (cytosolic pH drop).

Fura-2 Sensitivity: Fura-2 is pH-sensitive.[4][5] A drop in pH can mimic a rise in Calcium (or

mask it), depending on the excitation wavelength ratios.

TRPM7 Link: The inhibition of TRPM7 by 2-APB is mechanistically linked to this acidification.

Troubleshooting Protocol: The pH Null Test
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If you suspect a pH artifact:

Dye Selection: Switch from Fura-2 (ratiometric) to Fluo-4 or Calcium Green-1 (single

wavelength). These are generally less pH-sensitive in the physiological range than the

ratiometric shift of Fura-2.

Clamp Control: Perform a "mock" run in high-buffer capacity solution (e.g., 20-50 mM

HEPES) to resist pH changes. If the "calcium" response disappears with high HEPES, it was

a pH artifact.

Module 4: Gap Junction Blockade
(Electrophysiology)[6]
Symptom: In tissue slice recordings, electrical coupling between cells disappears upon 2-APB

application.

The Mechanism
2-APB is a potent gap junction blocker.[6] It inhibits Connexin 26, 30, 36, 40, 45, and 50.[7]

Risk: If you are using 2-APB to study IP3R-mediated calcium waves between cells, you are

simultaneously severing the electrical and metabolic connections (gap junctions) that allow

those waves to propagate.

Visualizing the Pathway Blockade

Cell A (Donor)
Cell B (Receiver)

IP3 Generation Ca2+ Release
Gap Junction

(Connexin 36/50)

Diffusion

Ca2+ Wave

2-APB
(3-5 µM)

BLOCKS

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.biorxiv.org/content/10.1101/2023.12.11.571071v2.full.pdf
https://pubmed.ncbi.nlm.nih.gov/16985167/
https://www.benchchem.com/product/b1456002/docs?utm_src=pdf-body-img#technical-support-center-navigating-2-apb-specificity-issues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456002?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: 2-APB inhibits intercellular communication by blocking Connexin channels,

confounding calcium wave experiments.

FAQ: Rapid Fire Troubleshooting
Q: Can I use 2-APB to inhibit IP3 receptors in vivo? A:Not recommended. Its half-life is short,

and its promiscuity (TRP activation, Gap Junction block) makes systemic data uninterpretable.

Use Xestospongin C (though membrane permeability is tricky) or genetic knockdown of IP3R

types.

Q: I see cell death after 24 hours of 2-APB treatment. Is this IP3R-mediated apoptosis?

A:Unlikely. It is likely mitochondrial toxicity. 2-APB causes mitochondrial swelling and

depolarization at high concentrations (>50 µM) via non-specific membrane interactions.

Q: What is the "Safe" concentration for SOCE inhibition? A:10 µM to 20 µM. At this level, you

achieve maximal inhibition of Orai1 with minimal activation of Orai3 or TRPV channels. Above

30 µM, you enter the "off-target zone."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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